molecular formula C17H14ClN3O2 B2677306 (2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946252-27-3

(2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2677306
CAS No.: 946252-27-3
M. Wt: 327.77
InChI Key: WCGBJYBHEIHOAA-UHFFFAOYSA-N
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Description

The compound (2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based ester derivative with a 2-chlorophenylmethyl substituent. Triazole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and antifungal properties. This compound features a 1,2,3-triazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxylate ester at position 2. The 2-chlorophenylmethyl moiety enhances lipophilicity and may influence binding interactions in biological systems. Its synthesis involves reactions of hydrazonoyl halides with intermediates like methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate, as described in Molecules (2015) .

Properties

IUPAC Name

(2-chlorophenyl)methyl 5-methyl-1-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-12-16(19-20-21(12)14-8-3-2-4-9-14)17(22)23-11-13-7-5-6-10-15(13)18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGBJYBHEIHOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

  • Step 1: Synthesis of Azide Intermediate

    • React 2-chlorobenzyl chloride with sodium azide in an aprotic solvent like dimethylformamide (DMF) to form 2-chlorobenzyl azide.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 2: Cycloaddition Reaction

    • Combine 2-chlorobenzyl azide with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a copper(I) catalyst.
    • Reaction conditions: Room temperature, stirring for several hours.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers are exploring its efficacy in inhibiting specific enzymes and pathways in pathogenic organisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Pharmacokinetic Considerations

Compound Name Substituents Biological Activity (IC50) Key Features Reference
(2-Chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate 2-Chlorophenylmethyl, Methyl ester Not reported High lipophilicity, potential for CNS penetration
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate 4-Methoxyphenylmethyl, Ethyl ester Not reported Improved solubility, reduced metabolic stability
Thiadiazole derivative 9b Thiadiazole, Ethyl ester 2.94 µM (HepG2) Electron-deficient core enhances DNA binding
Thiazole derivative 12a Thiazole, Methyl ester 1.19 µM (HepG2), 3.4 µM (MCF-7) Dual activity via π-π stacking interactions

Biological Activity

(2-Chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological assays that highlight its therapeutic potential.

  • Molecular Formula : C16H13ClN4O
  • Molecular Weight : 312.75 g/mol
  • CAS Number : 890645-81-5

The compound features a triazole ring which is known for its role in various biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl and triazole derivatives under controlled conditions. Various methods have been reported in literature for synthesizing triazole derivatives, including click chemistry techniques that enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
AE. coli32
BS. aureus16
CP. aeruginosa64

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Screening

In a study by , a series of triazole derivatives were evaluated for their cytotoxic effects on MCF-7 cells. The results indicated that certain substitutions on the phenyl ring significantly enhanced anticancer activity:

CompoundIC50 (µM)Cell Line
D10MCF-7
E15A549
F8HeLa

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
GAChE0.5
HBuChE0.8

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and the presence of electron-withdrawing groups such as chlorine significantly influence the biological activity of triazole derivatives. For example:

  • Chlorine Substitution : Enhances antimicrobial activity.
  • Methyl Group : Contributes to increased cytotoxicity against cancer cells.

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